Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide
Description
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c16-12(11-4-5-13-10-11)14-6-9-15-7-2-1-3-8-15/h11,13H,1-10H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTKBPXAACQTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide, a compound with significant biological potential, has garnered attention for its diverse pharmacological activities. This article provides an in-depth examination of its biological activity, synthesis, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Synthesis
This compound is characterized by its unique structural features, which include a pyrrolidine ring and a piperidine moiety. The synthesis of this compound is typically achieved through amidation reactions involving pyrrolidine derivatives and piperidinyl ethyl amines. Variations in the synthetic pathway can lead to different derivatives with altered biological properties.
1. Antimicrobial Properties
Pyrrolidine derivatives, including the target compound, have been noted for their antimicrobial activities. For instance, certain derivatives exhibit significant efficacy against various bacterial strains, including Mycobacterium tuberculosis, which poses a global health challenge due to rising multidrug resistance .
2. Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of InhA, an enzyme critical for the fatty acid elongation cycle in Mycobacterium tuberculosis. This inhibition is crucial for developing new antituberculosis agents .
3. Cancer Cell Proliferation Inhibition
Research indicates that certain derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. In studies involving breast cancer cells (MDA-MB-231) and pancreatic ductal adenocarcinoma cells (PANC-1), specific analogs demonstrated significant inhibition of cell invasion and migration . The mechanisms underlying these effects suggest that these compounds may interfere with critical signaling pathways involved in tumor progression.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of pyrrolidine derivatives. A systematic SAR analysis has revealed that modifications to the amide bond and the incorporation of different substituents can significantly enhance potency and selectivity against specific targets .
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased potency in enzyme inhibition |
| Alteration of aromatic rings | Variable effects on cytotoxicity |
| Change in linker length | Optimal distance correlates with activity |
Case Studies
Several case studies highlight the biological activity of pyrrolidine derivatives:
- Case Study 1 : A series of pyrrolidine carboxamides were evaluated for their ability to inhibit InhA. The lead compound showed over 160-fold improvement in potency after structural optimization through high-throughput screening .
- Case Study 2 : In vitro assays demonstrated that certain derivatives could significantly reduce the proliferation of MDA-MB-231 cells, suggesting their potential use as therapeutic agents in cancer treatment .
Scientific Research Applications
Pharmacological Activities
Pyrrolidine derivatives have been extensively studied for their pharmacological properties. The compound has been noted for its potential as an anticoagulant, specifically as a factor Xa inhibitor. This mechanism is crucial for preventing thrombotic disorders such as myocardial infarction and deep vein thrombosis .
Key Therapeutic Uses:
- Anticoagulant Activity: Effective in inhibiting thrombin formation.
- Cancer Treatment: Potential use in preventing metastasis due to its effects on tumor cells.
Case Studies
-
Antithrombotic Properties:
A study demonstrated that derivatives of Pyrrolidine-3-carboxylic acid exhibited significant anticoagulant activity in vitro, suggesting their potential use in treating thrombotic disorders . -
Antitumor Activity:
Research indicated that certain piperidine derivatives could inhibit tumor cell proliferation, offering a promising avenue for cancer therapy .
Proteomics Research
The compound is utilized in proteomics research, where it serves as a tool for studying protein interactions and modifications. Its unique structure allows for specific binding to target proteins, facilitating the understanding of complex biological systems .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard reference material in various chromatographic techniques, including HPLC and LC-MS. This application aids in the accurate quantification of related compounds in biological samples .
Comparison with Similar Compounds
Structural Implications :
- The flexible ethyl linker may reduce steric hindrance compared to rigid pyridylmethyl groups, allowing better accommodation in enzyme active sites .
Pyrrolidine-3-carboxylic Acid Derivatives
Compounds like (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (MW 283.31 g/mol) highlight the impact of additional substituents on the pyrrolidine ring. Key contrasts include:
Pharmacological Insights :
- The tert-butyl and fluorophenyl groups in the derivative enhance hydrophobicity and metabolic stability, whereas the amide linkage in the target compound may improve bioavailability by mimicking peptide bonds .
Piperidinecarboxylic Acid Derivatives
3-Piperidinecarboxylic acid (CAS 498-95-3) shares a piperidine core with the target compound but lacks the pyrrolidine-amide moiety.
Key Research Findings and Trends
Basicity-Driven Activity : Piperidine-containing compounds exhibit superior binding to targets requiring cationic interactions (e.g., ion channels) compared to pyridine derivatives .
Conformational Rigidity : The pyrrolidine ring in the target compound enforces an s-trans amide conformation , similar to 2,2-disubstituted pyrrolidine-4-carboxylic acids, which stabilize secondary structures in foldamers .
Synthetic Feasibility : Amide derivatives like the target compound are synthesized in moderate yields (50–60%) using standard coupling reagents, whereas pyridylmethyl analogs require chromatographic purification .
Q & A
Q. What are the recommended synthetic routes for Pyrrolidine-3-carboxylic acid (2-piperidin-1-yl-ethyl)-amide?
The compound can be synthesized via carbodiimide-mediated amide coupling. A typical protocol involves reacting pyrrolidine-3-carboxylic acid with 2-piperidin-1-yl-ethylamine in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and triethylamine (Et₃N) as a base. This method ensures efficient activation of the carboxylic acid group and minimizes racemization . Purification often involves column chromatography or recrystallization to isolate the amide product.
Q. What analytical techniques are critical for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the pyrrolidine, piperidine, and amide moieties. For example, the amide proton typically appears as a broad singlet near δ 6.5–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₂H₂₃N₃O, MW 225.34) .
- Elemental Analysis : Ensures purity and matches calculated vs. observed C/H/N ratios.
Q. How can researchers ensure purity during synthesis?
Purity is assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Impurities such as unreacted starting materials or byproducts (e.g., acylurea from EDCI side reactions) must be monitored. Recrystallization from ethanol or ethyl acetate is often effective for removing polar impurities .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of pyrrolidine derivatives?
Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, asymmetric Michael addition of carboxylate-substituted enones to nitroalkenes yields enantiomerically enriched pyrrolidine-3-carboxylic acid precursors. Chiral HPLC or enzymatic resolution may further separate enantiomers .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies often involve:
- Modification of the pyrrolidine ring : Introducing substituents (e.g., fluorine, methyl groups) at the 3-position to assess steric/electronic effects on bioactivity .
- Amide bond variation : Replacing the piperidine-ethyl group with other amines (e.g., morpholine, arylpiperazines) to evaluate target selectivity .
- Protecting group strategies : Boc-protected intermediates (e.g., Boc-pyrrolidine-3-carboxylic acid) enable selective functionalization of the amine or carboxylate groups .
Q. How should researchers address discrepancies in biological activity data across studies?
Contradictions may arise from:
- Stereochemical heterogeneity : Ensure enantiomeric purity, as (R)- and (S)-pyrrolidine derivatives exhibit distinct binding affinities (e.g., (R)-isomers show higher activity in some protease inhibitors) .
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) to prevent aggregation in assays .
- Assay variability : Validate protocols with positive controls (e.g., known kinase inhibitors for kinase activity studies) .
Q. What advanced computational methods support the design of analogs?
- Molecular docking : Predict binding modes to targets like GPCRs or enzymes using software (e.g., AutoDock Vina).
- QM/MM simulations : Analyze transition states in synthetic pathways to optimize reaction conditions .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .
Methodological Considerations
- Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IA) or circular dichroism (CD) to confirm enantiomeric ratios .
- Scale-up Challenges : Replace EDCI with cost-effective reagents like T3P® for large-scale amide bond formation .
- Data Reproducibility : Document reaction parameters (e.g., temperature, solvent purity) and share raw NMR/MS files in supplementary materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
